molecular formula C12H19NO2S2 B13337642 3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine

3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine

Cat. No.: B13337642
M. Wt: 273.4 g/mol
InChI Key: REGHSSRCNWNZNI-UHFFFAOYSA-N
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Description

3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is a compound belonging to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine, often involves multicomponent reactions and heterocyclization processes. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The thiophene ring system can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Butylsulfonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is unique due to its specific substitution pattern and the presence of the butylsulfonyl group. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H19NO2S2

Molecular Weight

273.4 g/mol

IUPAC Name

3-butylsulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

InChI

InChI=1S/C12H19NO2S2/c1-2-3-8-17(14,15)11-9-6-4-5-7-10(9)16-12(11)13/h2-8,13H2,1H3

InChI Key

REGHSSRCNWNZNI-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=C(SC2=C1CCCC2)N

Origin of Product

United States

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